molecular formula C17H16ClN5O2 B2745579 N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396713-95-3

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2745579
CAS No.: 1396713-95-3
M. Wt: 357.8
InChI Key: MNQMEEOEWOAYMI-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester undergoes cyclization with hydrazine hydrate to form the tetrazole ring. Finally, the compound is treated with benzylamine and 2-chloroethanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions used in industrial settings are often proprietary and tailored to the scale of production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to inhibition or activation of specific enzymes and pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-fluorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-methylphenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c18-14-6-8-15(9-7-14)23-20-16(19-21-23)17(25)22(10-11-24)12-13-4-2-1-3-5-13/h1-9,24H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQMEEOEWOAYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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